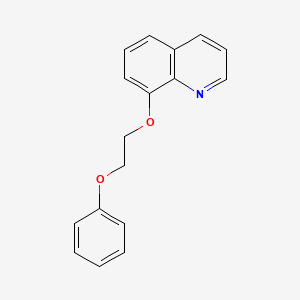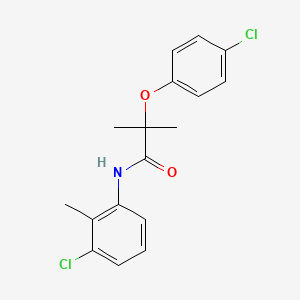![molecular formula C17H16ClIN2O3S B3937363 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide](/img/structure/B3937363.png)
1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide, also known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIP is a prolinamide derivative that possesses unique properties that make it an attractive candidate for research in the fields of medicinal chemistry, drug discovery, and neuroscience. In
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide has been investigated for its ability to inhibit the activity of different enzymes, such as proteases and kinases, which are involved in various diseases. 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide has also been studied for its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide is believed to exert its effects by inhibiting the activity of enzymes that are involved in the regulation of cellular processes. Specifically, 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide has been shown to inhibit the activity of proteases and kinases, which are involved in the degradation and phosphorylation of proteins, respectively. By inhibiting these enzymes, 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide may be able to modulate the activity of different signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide has been shown to exert various biochemical and physiological effects in different experimental models. In vitro studies have shown that 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide can inhibit the activity of different proteases and kinases, leading to the modulation of various signaling pathways. In vivo studies have shown that 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide has also been shown to have anti-inflammatory and anti-tumor effects in different experimental models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide has several advantages for lab experiments. It is a stable and reproducible compound that can be easily synthesized in large quantities. 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide is also soluble in different solvents, making it easy to use in different experimental settings. However, 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide has some limitations as well. It has been reported to be cytotoxic in some experimental models, and its mechanism of action is not fully understood. Therefore, further studies are needed to elucidate the exact mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide and its potential toxic effects.
Direcciones Futuras
There are several future directions for the research on 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide. One potential direction is the investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide in these diseases and to assess its potential toxic effects. Additionally, 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide could be investigated for its potential as a tool compound for the study of different signaling pathways. Finally, the synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide analogs could be explored to enhance its potency and selectivity for different enzymes.
Conclusion:
In conclusion, 1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide is a promising compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its unique properties make it an attractive candidate for further research, and its synthesis method has been found to be efficient and reproducible. Further studies are needed to elucidate its exact mechanism of action, potential toxic effects, and to explore its potential as a drug candidate and tool compound.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-iodophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O3S/c18-12-3-9-15(10-4-12)25(23,24)21-11-1-2-16(21)17(22)20-14-7-5-13(19)6-8-14/h3-10,16H,1-2,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDYJIIXOBKUHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(4-iodophenyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937286.png)
![8-[2-(4-iodophenoxy)ethoxy]quinoline](/img/structure/B3937292.png)

![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3937307.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoate](/img/structure/B3937312.png)

![1-methoxy-2-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B3937328.png)
![N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3937336.png)

![1-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937365.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide](/img/structure/B3937368.png)
![8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline](/img/structure/B3937380.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B3937388.png)
![N-[4-({[(4-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3937392.png)